molecular formula C23H25ClN2O4 B10999092 [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl](5,6-dimethoxy-1-methyl-1H-indol-2-yl)methanone

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl](5,6-dimethoxy-1-methyl-1H-indol-2-yl)methanone

Cat. No.: B10999092
M. Wt: 428.9 g/mol
InChI Key: ZTBKURYMIROZKD-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-4-hydroxypiperidin-1-ylmethanone is a complex organic compound that combines a piperidine ring with an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-4-hydroxypiperidin-1-ylmethanone typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the piperidine ring.

    Synthesis of the Indole Moiety: The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.

    Coupling of the Two Moieties: The final step involves coupling the piperidine and indole moieties through a condensation reaction, often facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group on the piperidine ring can undergo oxidation to form a ketone.

    Reduction: The carbonyl group in the indole moiety can be reduced to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO₄ (potassium permanganate).

    Reduction: Reducing agents such as NaBH₄ (sodium borohydride) or LiAlH₄ (lithium aluminium hydride) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Formation of a ketone from the hydroxyl group.

    Reduction: Formation of an alcohol from the carbonyl group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a useful tool for probing the mechanisms of action of various biological processes.

Medicine

In medicine, 4-(4-chlorophenyl)-4-hydroxypiperidin-1-ylmethanone has potential applications as a pharmaceutical agent. Its ability to interact with specific molecular targets makes it a candidate for the development of drugs for treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds. Its unique properties make it suitable for various industrial applications, including the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-4-hydroxypiperidin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorophenyl)-4-hydroxypiperidin-1-ylmethanone: Lacks the methyl group on the indole moiety.

    4-(4-chlorophenyl)-4-hydroxypiperidin-1-ylmethanone: Lacks one methoxy group on the indole moiety.

Uniqueness

The uniqueness of 4-(4-chlorophenyl)-4-hydroxypiperidin-1-ylmethanone lies in its specific combination of functional groups and structural features. This combination allows for unique interactions with molecular targets, making it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C23H25ClN2O4

Molecular Weight

428.9 g/mol

IUPAC Name

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-(5,6-dimethoxy-1-methylindol-2-yl)methanone

InChI

InChI=1S/C23H25ClN2O4/c1-25-18-14-21(30-3)20(29-2)13-15(18)12-19(25)22(27)26-10-8-23(28,9-11-26)16-4-6-17(24)7-5-16/h4-7,12-14,28H,8-11H2,1-3H3

InChI Key

ZTBKURYMIROZKD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=C(C=C2C=C1C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O)OC)OC

Origin of Product

United States

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